molecular formula C16H13FN2O4 B5413165 3-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

3-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

Cat. No. B5413165
M. Wt: 316.28 g/mol
InChI Key: QLEAEAXXQDHZRD-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylamide family and is commonly known as FNMA. The chemical structure of FNMA consists of a fluorophenyl group, a nitrophenyl group, and an acrylamide group.

Mechanism of Action

The mechanism of action of FNMA is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. FNMA has also been found to have antioxidant properties, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
FNMA has been found to have various biochemical and physiological effects. In vitro studies have shown that FNMA inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. FNMA has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FNMA in lab experiments is its potential for use in cancer treatment and Alzheimer's disease treatment. FNMA has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using FNMA in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on FNMA. One direction is to further investigate the mechanism of action of FNMA and its potential use in cancer treatment and Alzheimer's disease treatment. Another direction is to develop more efficient and cost-effective methods for the synthesis of FNMA. Additionally, research could be conducted on the potential use of FNMA in the treatment of other diseases, such as inflammatory diseases.

Synthesis Methods

The synthesis of FNMA involves a multi-step process that begins with the reaction of 4-fluoroaniline and 2-methoxy-4-nitrobenzaldehyde to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to yield the final product, FNMA. The synthesis of FNMA has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

FNMA has been found to have potential applications in various fields of scientific research. One of the major applications of FNMA is in the field of medicinal chemistry. FNMA has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. FNMA has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4/c1-23-15-10-13(19(21)22)7-8-14(15)18-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,18,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEAEAXXQDHZRD-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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